![molecular formula C17H19NO4S B14210317 Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- CAS No. 652155-31-2](/img/structure/B14210317.png)
Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- is an organic compound that features a benzenesulfonamide group attached to a 1,3-benzodioxole ring. This compound is structurally related to capsaicin, the active component in chili peppers, but differs by having a benzenesulfonamide group instead of an aliphatic amide chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- typically involves the following steps :
Formation of the 1,3-benzodioxole ring: This is achieved by reacting catechol with formaldehyde under acidic conditions.
Attachment of the propyl group: The 1,3-benzodioxole is then reacted with a propyl halide in the presence of a base to form the propyl-substituted benzodioxole.
Sulfonamide formation: Finally, the propyl-substituted benzodioxole is reacted with benzenesulfonyl chloride in the presence of a base to form the desired benzenesulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted benzenesulfonamide derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- has several scientific research applications :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an analogue of capsaicin.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. For example, as an analogue of capsaicin, it may interact with the transient receptor potential vanilloid (TRPV) channels, which are involved in pain and heat sensation.
Comparaison Avec Des Composés Similaires
Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- can be compared with other similar compounds, such as :
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: An analogue with a similar structure but different substituents.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with a benzodioxole ring and a different amine group.
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-: Another related compound with a different substitution pattern.
These compounds share structural similarities but differ in their specific functional groups and substituents, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
652155-31-2 |
|---|---|
Formule moléculaire |
C17H19NO4S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H19NO4S/c1-3-15(13-6-9-16-17(10-13)22-11-21-16)18-23(19,20)14-7-4-12(2)5-8-14/h4-10,15,18H,3,11H2,1-2H3 |
Clé InChI |
PPENMZRHHYKDAX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)

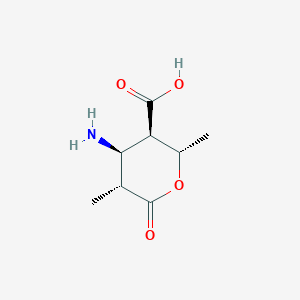
![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
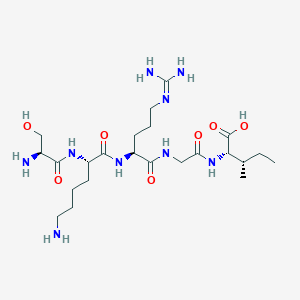


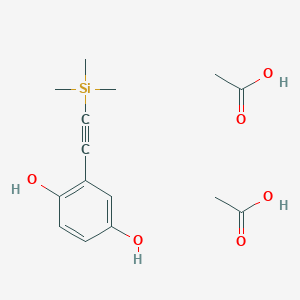
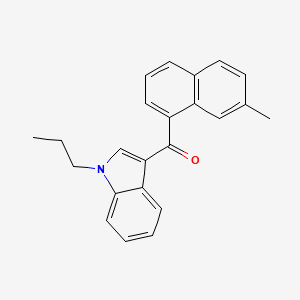
![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
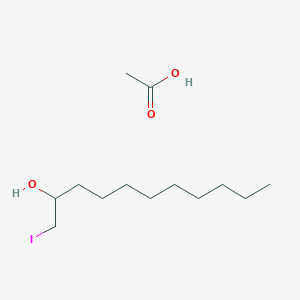
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)


